molecular formula C24H22N2O3S B11034349 (5Z)-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione

(5Z)-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11034349
M. Wt: 418.5 g/mol
InChI Key: KWEUVISISCIYTN-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione is a hybrid molecule featuring a bicyclic pyrrolo[3,2,1-ij]quinolin core fused with a thiazolidine-2,4-dione moiety. Key structural attributes include:

  • Substituents: Four methyl groups at positions 4,4,6,8; a phenyl group at position 6; and a Z-configured exocyclic double bond linking the quinolinone and thiazolidinedione units.
  • Physicochemical Properties: Typical characterization includes HPLC-HRMS-ESI for molecular weight verification, IR for functional group analysis (e.g., C=O at ~1687 cm⁻¹), and NMR for structural elucidation .

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

(5Z)-5-(6,9,11,11-tetramethyl-2-oxo-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H22N2O3S/c1-13-10-15-17(19-20(27)25-22(29)30-19)21(28)26-18(15)16(11-13)24(4,12-23(26,2)3)14-8-6-5-7-9-14/h5-11H,12H2,1-4H3,(H,25,27,29)/b19-17-

InChI Key

KWEUVISISCIYTN-ZPHPHTNESA-N

Isomeric SMILES

CC1=CC\2=C3C(=C1)C(CC(N3C(=O)/C2=C\4/C(=O)NC(=O)S4)(C)C)(C)C5=CC=CC=C5

Canonical SMILES

CC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=C4C(=O)NC(=O)S4)(C)C)(C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:

  • Formation of the pyrroloquinoline core through cyclization reactions.
  • Introduction of the thiazolidinedione moiety via condensation reactions.
  • Final modifications to introduce the specific substituents and achieve the desired configuration.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Scaling up the reaction conditions.
  • Utilizing continuous flow reactors for better control over reaction parameters.
  • Implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with different ones to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield ketones or carboxylic acids.
  • Reduction may produce alcohols or amines.
  • Substitution may result in halogenated derivatives or other functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs, as derived from the evidence:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity
(5Z)-5-(4,4,6,8-Tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione 4,4,6,8-tetramethyl, 6-phenyl, Z-configuration ~501.09 (estimated) Not reported C=O (1687 cm⁻¹), C=S (1241 cm⁻¹) Not explicitly reported
(Z)-8-Fluoro-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one (16d) 8-fluoro, 4,4,6-trimethyl, 6-phenyl 404.14 352–354 C=O (1726 cm⁻¹), C=S (1303 cm⁻¹) Not reported
(Z)-5-(6-(4-Chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-3-ethyl-2-thioxothiazolidin-4-one (12m) 4-chlorophenyl, 8-fluoro, 4,4,6-trimethyl, 3-ethyl 501.09 235–237 C=S (1241 cm⁻¹), N-C=O (1687 cm⁻¹) Potential anticoagulant (clotting factor inhibition inferred from analogs )
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 8-ethoxy, 4,4,6-trimethyl 274.14 Not reported C=O (1726 cm⁻¹) Not reported

Key Observations:

Structural Variations :

  • Substituent Effects : The target compound’s 4,4,6,8-tetramethyl and 6-phenyl groups enhance steric bulk and lipophilicity compared to analogs with smaller substituents (e.g., 8-ethoxy in or 4-chlorophenyl in ).
  • Electronic Effects : Electron-withdrawing groups (e.g., 8-fluoro in ) increase polarity and may influence binding interactions, whereas methyl groups contribute to hydrophobicity.

Synthetic Routes: All analogs are synthesized via acid-catalyzed condensation of pyrroloquinolinone precursors with thiazolidinedione derivatives, suggesting a modular approach to substituent variation .

Physicochemical Properties :

  • Melting Points : Higher melting points (e.g., 352–354°C for 16d ) correlate with increased molecular rigidity from halogen substituents.
  • Spectroscopic Signatures : IR and NMR data consistently confirm the presence of C=O (1650–1750 cm⁻¹) and C=S (1240–1320 cm⁻¹) groups across all compounds .

Thiazolidinedione moieties are historically associated with antidiabetic activity, though this remains unexplored in the provided evidence .

Methodological Considerations for Comparison

As highlighted in , structural similarity assessments rely on shared pharmacophores and substituent effects to predict bioactivity . The target compound’s unique tetramethyl-phenyl substitution pattern may confer distinct pharmacokinetic profiles compared to halogenated analogs, warranting further investigation into solubility, metabolic stability, and target binding.

Biological Activity

The compound (5Z)-5-(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione is a synthetic derivative that exhibits a range of biological activities. This article aims to explore its pharmacological properties, including antibacterial and enzyme inhibitory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of thiazolidinediones and incorporates a pyrroloquinoline structure. Its molecular formula is C20H24N2O3SC_{20}H_{24}N_2O_3S, and it features multiple functional groups that contribute to its biological activity.

Antibacterial Activity

Research indicates that derivatives of thiazolidinediones exhibit significant antibacterial properties. A study evaluating various thiazolidinedione derivatives found that compounds similar to the one demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory potential. Specifically:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown promising AChE inhibitory activity. A study reported that certain thiazolidinedione derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating strong inhibitory effects compared to standard inhibitors .
  • Urease Inhibition : Thiazolidinediones have been identified as effective urease inhibitors. The compound's structural features may enhance its binding affinity to the urease enzyme, potentially leading to applications in treating urease-related conditions such as urinary infections .

Study on Antimicrobial Efficacy

In a comparative study involving various synthesized thiazolidinedione derivatives, the compound demonstrated considerable antimicrobial efficacy against a panel of pathogens. The results indicated that the compound inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics. This suggests its potential as a lead compound for developing new antibacterial agents.

Enzyme Inhibition Research

A detailed investigation into the enzyme inhibition profile revealed that the compound effectively inhibited both AChE and urease activities. The binding interactions were elucidated through molecular docking studies, showing favorable interactions with active site residues of the enzymes. These findings highlight its therapeutic potential in managing conditions associated with cholinergic dysfunction and urease-related diseases.

Data Tables

Biological ActivityIC50 Values (µM)Reference
AChE Inhibition0.63 - 6.28
Urease InhibitionVaries
Antibacterial ActivityModerate to Strong

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.